molecular formula C8H18ClP B2467370 bis(butan-2-yl)(chloro)phosphane CAS No. 90222-02-9

bis(butan-2-yl)(chloro)phosphane

Cat. No.: B2467370
CAS No.: 90222-02-9
M. Wt: 180.66
InChI Key: GHXFBMZOMNVURP-UHFFFAOYSA-N
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Description

Bis(butan-2-yl)(chloro)phosphane: is an organophosphorus compound with the molecular formula C8H18ClP. It is also known by its IUPAC name, di-sec-butylchlorophosphane. This compound is characterized by the presence of two butan-2-yl groups and one chlorine atom bonded to a phosphorus atom. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Properties

IUPAC Name

di(butan-2-yl)-chlorophosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClP/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXFBMZOMNVURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)P(C(C)CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(butan-2-yl)(chloro)phosphane typically involves the reaction of phosphorus trichloride (PCl3) with sec-butylmagnesium bromide (C4H9MgBr) in an ether solvent. The reaction proceeds as follows:

PCl3+2C4H9MgBr(C4H9)2PCl+2MgBrClPCl_3 + 2 C_4H_9MgBr \rightarrow (C_4H_9)_2PCl + 2 MgBrCl PCl3​+2C4​H9​MgBr→(C4​H9​)2​PCl+2MgBrCl

The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphorus compound. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Bis(butan-2-yl)(chloro)phosphane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphine derivatives.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: this compound can be reduced to form phosphines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or alcohols, typically carried out in an inert solvent like tetrahydrofuran (THF) at room temperature.

    Oxidation Reactions: Oxidizing agents like H2O2 or m-CPBA, usually conducted in an organic solvent like dichloromethane (DCM) at low temperatures.

    Reduction Reactions: Reducing agents like LiAlH4, performed in an ether solvent under an inert atmosphere.

Major Products Formed:

    Substitution Reactions: Phosphine derivatives with various functional groups.

    Oxidation Reactions: Phosphine oxides.

    Reduction Reactions: Phosphines.

Scientific Research Applications

Chemistry: Bis(butan-2-yl)(chloro)phosphane is used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are employed in various catalytic processes, including hydrogenation and cross-coupling reactions.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and probes for studying phosphorus-containing biomolecules.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anticancer agents and in drug delivery systems.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of bis(butan-2-yl)(chloro)phosphane involves its ability to form stable complexes with transition metals. These complexes can act as catalysts in various chemical reactions by facilitating the activation and transformation of substrates. The phosphorus atom in the compound serves as a donor atom, coordinating with metal centers and enhancing their reactivity.

Comparison with Similar Compounds

    Bis(phenyl)(chloro)phosphane: Contains phenyl groups instead of butan-2-yl groups.

    Bis(methyl)(chloro)phosphane: Contains methyl groups instead of butan-2-yl groups.

    Bis(tert-butyl)(chloro)phosphane: Contains tert-butyl groups instead of butan-2-yl groups.

Uniqueness: Bis(butan-2-yl)(chloro)phosphane is unique due to the presence of butan-2-yl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in specific catalytic applications where such steric effects are beneficial.

Biological Activity

Bis(butan-2-yl)(chloro)phosphane, a phosphine compound with the molecular formula C8_8H18_{18}ClP, has garnered attention in various fields, particularly in medicinal chemistry and catalysis. Its biological activity, especially in cancer research, has been a focal point of several studies. This article synthesizes available research findings on the biological effects of this compound, examining its mechanisms of action, cytotoxicity, and potential therapeutic applications.

This compound is characterized by its phosphane structure which allows it to participate in various chemical reactions, including coordination with metals and other ligands. The phosphine's ability to form stable complexes is crucial for its biological activity.

The biological activity of this compound is primarily linked to its capacity to induce oxidative stress and affect mitochondrial function. Research indicates that phosphine derivatives can accumulate in mitochondria, leading to increased reactive oxygen species (ROS) production. This mechanism is pivotal for the induction of apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50_{50} (µM)Mechanism of ActionReference
MDA-MB-231 (Breast)10.5Induction of oxidative stress and mitochondrial dysfunction
HCT116 (Colon)12.0Apoptosis via ROS generation
B16 (Melanoma)15.0Inhibition of thioredoxin reductase

Case Studies

  • Anticancer Activity : A study conducted by Tavares et al. demonstrated that this compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line through mechanisms involving mitochondrial dysfunction and apoptosis induction via ROS production. The compound was compared favorably to cisplatin, a standard chemotherapy agent, highlighting its potential as an alternative therapeutic agent .
  • Mechanistic Insights : Further investigations into the mechanisms revealed that this compound's interaction with thioredoxin reductase plays a critical role in its anticancer properties. By inhibiting this enzyme, the compound disrupts redox balance within cells, leading to increased oxidative stress and subsequent cell death .

Comparative Analysis with Other Phosphines

To contextualize the activity of this compound, it is essential to compare it with other phosphine compounds:

CompoundIC50_{50} (µM)Primary Target
This compound10.5Mitochondrial thioredoxin reductase
Triphenylphosphine20.0Various cellular pathways
Phosphine-Au(I) complexes8.0Mitochondrial apoptosis

This comparison indicates that this compound demonstrates competitive efficacy against established phosphine compounds.

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